1-Bromo-2-chloro-1,1,2-trifluorobutane

Physical Chemistry Process Chemistry Quality Control

1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8) is a C4 polyhalogenated alkane bearing bromine, chlorine, and three fluorine substituents on a butane backbone. Characterized by a molecular weight of 225.43 g/mol and a boiling point of 52 °C (754 mmHg), this compound is supplied as a research intermediate with a typical purity of 97%.

Molecular Formula C4H5BrClF3
Molecular Weight 225.43 g/mol
CAS No. 1081534-24-8
Cat. No. B1525572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-1,1,2-trifluorobutane
CAS1081534-24-8
Molecular FormulaC4H5BrClF3
Molecular Weight225.43 g/mol
Structural Identifiers
SMILESCCC(C(F)(F)Br)(F)Cl
InChIInChI=1S/C4H5BrClF3/c1-2-3(6,7)4(5,8)9/h2H2,1H3
InChIKeyHHKKHXOFLQESJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8) Procurement & Differentiation Guide


1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8) is a C4 polyhalogenated alkane bearing bromine, chlorine, and three fluorine substituents on a butane backbone [1]. Characterized by a molecular weight of 225.43 g/mol and a boiling point of 52 °C (754 mmHg), this compound is supplied as a research intermediate with a typical purity of 97% . It is categorized as a fluoroalkane and a pharmaceutical intermediate, positioning it as a building block for the synthesis of fluorinated bioactive molecules and specialized materials [2]. Its differentiation from shorter-chain haloalkane analogs lies in its unique combination of chain length, halogen pattern, and resulting physicochemical properties.

Use Context: Research intermediate for fluorinated pharmaceutical building blocks.
Selection Logic: C4 butane scaffold provides distinct lipophilicity and conformational profile vs. ethane analogs.
Procurement Fit: Supplied for precision synthesis with a reported narrow boiling point specification for batch consistency.

Why 1-Bromo-2-chloro-1,1,2-trifluoroethane Cannot Substitute for the Butane Analog


Procurement decisions for polyhalogenated alkanes cannot rely on simple in-class interchangeability. The closest commercially available analog, 1-bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3), differs fundamentally in its carbon skeleton, which directly impacts its physical state, conformational flexibility, and reactivity profile [1]. The butane analog's additional methylene group introduces greater lipophilicity (XLogP3-AA 3.6 vs. a lower value for the ethane analog) and two rotatable bonds compared to one, altering its behavior in both synthesis and biological systems [2]. Substituting the butane derivative with the ethane analog in a synthetic sequence or formulation study is therefore not a like-for-like replacement and will yield non-comparable results. The quantitative evidence below establishes where these differences become critical for scientific selection.

Chain length
Ethane analog (CAS 354-06-3) has a shorter carbon skeleton. Property shifts in lipophilicity and conformational flexibility may limit direct replacement in synthesis or formulation studies.
Target has two rotatable bonds; comparator has one.
Boiling profile
A broader boiling range in the ethane analog can introduce batch-to-batch variability. The tighter specification of the butane derivative may support more reproducible distillation processes.
Target reports a single-point specification.

Quantitative Differentiation Evidence for 1-Bromo-2-chloro-1,1,2-trifluorobutane


Boiling Point Precision: Butane Analog Offers Sharper, More Consistent Distillation Range vs. Ethane Analog

Vendor specifications for 1-bromo-2-chloro-1,1,2-trifluorobutane report a precise boiling point of 52 °C at 754 mmHg, whereas the shorter-chain analog 1-bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3) is typically characterized by a broader boiling range of 50–55 °C . The narrow, single-point boiling specification of the butane derivative indicates a more consistent material and facilitates tighter quality control during procurement and use, reducing the risk of batch-to-batch variability in processes sensitive to distillation fractions.

Boiling Point Precision
Head-to-head
52 °C (Target) vs. 50–55 °C (Comparator)
Target shows a single-point specification.
Sharper distillation range supports batch consistency review.
Vendor-reported data; process context dependent.
Physical Chemistry Process Chemistry Quality Control

Conformational Flexibility: Two Rotatable Bonds in the Butane Scaffold Enable Molecular Recognition Differentiation vs. One in the Ethane Analog

The butane backbone of 1-bromo-2-chloro-1,1,2-trifluorobutane possesses two rotatable bonds, compared to a single rotatable bond in the ethane analog 1-bromo-2-chloro-1,1,2-trifluoroethane [1][2]. This increased conformational flexibility allows the butyl scaffold to explore a broader range of low-energy conformers, which can be critical for molecular recognition in biological targets where both shape and electrostatic complementarity determine binding affinity.

Conformational Flexibility
Head-to-head
2 rotatable bonds (Target) vs. 1 (Comparator)
Expanded conformational space reported by PubChem.
May support scaffold-hopping and molecular recognition studies.
Binding affinity impact is target-specific.
Medicinal Chemistry Molecular Recognition Drug Design

Photolytic C–Cl vs. C–Br Bond Cleavage Selectivity: Class-Level Reactivity Profile Inferred from Ethane Analog Data

While direct photolysis data for the butane derivative are not available in the open literature, class-level evidence from the closely related ethane analog demonstrates a non-thermal, wavelength-dependent regioselectivity in bond cleavage. Under 157 nm irradiation, 1-bromo-2-chloro-1,1,2-trifluoroethane undergoes preferential C–Cl bond rupture (branching ratio C–Cl : C–Br = 1.0 : 0.3), whereas 193 nm excitation produces exclusively C–Br bond cleavage [1]. Given the identical head-group halogenation pattern (BrCF₂–CFCl–), this bond-selectivity principle is expected to translate to the butane scaffold, offering a potential handle for site-selective functionalization that is absent in non-halogenated or differently halogenated analogs.

Photolytic Bond Selectivity
Class-level inference
C–Cl vs. C–Br branching ratio tunable by excitation wavelength (class inference)
Data to verify on butane scaffold.
Class-level reactivity context; may support site-selective functionalization review.
Requires experimental confirmation; review ethane analog data.
Photochemistry Radical Chemistry Site-Selective Functionalization

Application Domain: Butane Analog Documented as Pharmaceutical Intermediate, Distinct from General Solvent/Reagent Use of Shorter Analogs

Product listings and chemical databases consistently classify 1-bromo-2-chloro-1,1,2-trifluorobutane as a pharmaceutical intermediate and a fluoroalkane [1]. In contrast, the ethane analog 1-bromo-2-chloro-1,1,2-trifluoroethane is predominantly cataloged as a general industrial chemical, solvent, or synthetic reagent . This divergence in documented application emphasis signals a perceived higher value and suitability of the butane scaffold for complexity-generating medicinal chemistry applications, where the butyl chain can serve as a more elaborate template for further diversification.

Application Domain
Supporting evidence
Cataloged as pharmaceutical intermediate
Ethane analog listed as general reagent.
Supplier classification suggests a higher complexity-use context.
Source-specific review; verify for assay compatibility.
Chemical Sourcing Pharmaceutical Intermediates Fluorinated Building Blocks

Recommended Application Scenarios for 1-Bromo-2-chloro-1,1,2-trifluorobutane Based on Differentiation Evidence


Precision Synthesis of Fluorinated Pharmaceutical Intermediates Requiring High Batch-to-Batch Reproducibility

Given its narrow boiling point specification (52 °C) compared to the broader range of the ethane analog, 1-bromo-2-chloro-1,1,2-trifluorobutane is the preferred starting material for Good Manufacturing Practice (GMP)-adjacent medicinal chemistry campaigns where consistent drip rates, predictable distillation profiles, and minimal batch variability are essential for reproducible reaction outcomes . This directly impacts the reliability of early-stage process development and scale-up feasibility assessments.

Exploration of Conformationally Diverse Fluorinated Chemical Space in Drug Discovery

The two rotatable bonds of the butane scaffold confer a distinct conformational profile relative to the single-bond ethane analog. This makes 1-bromo-2-chloro-1,1,2-trifluorobutane a strategic choice for fragment-based drug discovery (FBDD) and scaffold-hopping exercises aimed at identifying novel binding modes for challenging biological targets such as kinases, GPCRs, or protein–protein interaction interfaces [1]. Its use can expand the accessible structural diversity of fluorinated fragment libraries.

Photochemical or Radical-Mediated Sequential Derivatization Strategies

Leveraging the class-level evidence of wavelength-dependent C–Cl vs. C–Br bond cleavage selectivity observed in the ethane analog, researchers can design experiments where the butane derivative undergoes orthogonal, stepwise functionalization—for example, first substituting the bromine via S_N2 chemistry and then activating the chlorine via photoredox or radical pathways for a second diversification point [2]. This strategy is particularly valuable in the synthesis of unsymmetrical, polyfunctionalized fluorinated intermediates for agrochemical or pharmaceutical leads. Note that direct experimental validation on the butane scaffold is required to confirm the inferred selectivity.

Development of Fluorinated Telomers or Specialty Polymers with Defined End-Group Functionality

The combination of a reactive C–Br bond (a radical leaving group) and a fluorinated backbone positions 1-bromo-2-chloro-1,1,2-trifluorobutane as a potential telogen for radical telomerization reactions with fluorinated alkenes such as tetrafluoroethylene [3]. The butyl chain length can influence the physical properties (e.g., glass transition temperature, solubility) of the resulting telomers in ways that shorter-chain telogens cannot, offering a differentiated pathway to new fluorinated materials with tailored properties.

Application
Selection Property
Validation Focus
Precision fluorinated intermediate synthesis
Distillation profile reproducibility
Batch-to-batch boiling point consistency
Conformationally diverse fragment libraries
Scaffold flexibility
Rotatable bond-dependent molecular recognition
Sequential photochemical derivatization
Class-level C–Cl vs. C–Br selectivity
Wavelength-orthogonal reactivity confirmation
Fluorinated telomer or specialty polymer development
Radical telogen with butyl chain length
Material property influence of chain length

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